3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide 3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13682289
InChI: InChI=1S/C11H13F3N2O/c1-3-16(2)10(17)7-4-5-8(9(15)6-7)11(12,13)14/h4-6H,3,15H2,1-2H3
SMILES: CCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N
Molecular Formula: C11H13F3N2O
Molecular Weight: 246.23 g/mol

3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide

CAS No.:

Cat. No.: VC13682289

Molecular Formula: C11H13F3N2O

Molecular Weight: 246.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide -

Specification

Molecular Formula C11H13F3N2O
Molecular Weight 246.23 g/mol
IUPAC Name 3-amino-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C11H13F3N2O/c1-3-16(2)10(17)7-4-5-8(9(15)6-7)11(12,13)14/h4-6H,3,15H2,1-2H3
Standard InChI Key DXRMUZXAWIYSDP-UHFFFAOYSA-N
SMILES CCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N
Canonical SMILES CCN(C)C(=O)C1=CC(=C(C=C1)C(F)(F)F)N

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name, 3-amino-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide, reflects its substitution pattern:

  • Benzene core: A six-membered aromatic ring with three functional groups.

  • Amino group (-NH₂): Positioned at the 3rd carbon, contributing to hydrogen-bonding interactions.

  • Trifluoromethyl group (-CF₃): At the 4th carbon, enhancing electronegativity and metabolic stability.

  • N-ethyl-N-methylamide: A disubstituted amide at the 1st carbon, influencing solubility and steric effects.

The molecular formula is C₁₁H₁₂F₃N₂O, with a molecular weight of 260.23 g/mol. The presence of both ethyl and methyl groups on the nitrogen creates a steric environment distinct from monosubstituted analogs like 4-amino-N-ethyl-3-(trifluoromethyl)benzamide (PubChem CID: 62155200) .

Synthesis and Manufacturing

While no explicit synthesis route for 3-amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide is documented, analogous benzamide derivatives are synthesized through multi-step protocols involving:

Amidation and Functionalization

  • Benzoyl chloride formation: Reacting 3-amino-4-trifluoromethylbenzoic acid with thionyl chloride to generate the acyl chloride intermediate.

  • N-ethyl-N-methylamination: Treating the intermediate with ethylmethylamine in the presence of a base like triethylamine .

Palladium-Catalyzed Coupling

Compounds with similar substitution patterns often employ Sonogashira or Suzuki-Miyaura couplings to introduce alkynyl or aryl groups. For example, the synthesis of 4-ethyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(pyrimidin-5-ylethynyl)benzamide involves palladium-catalyzed cross-coupling between terminal alkynes and aryl halides .

Proposed Synthetic Pathway for 3-Amino-N-ethyl-N-methyl-4-trifluoromethylbenzamide

StepReaction TypeReagents/ConditionsPurpose
1NitrationHNO₃, H₂SO₄, 0–5°CIntroduce nitro group at C3
2TrifluoromethylationCF₃I, CuI, DMF, 80°CInstall -CF₃ at C4
3ReductionH₂, Pd/C, ethanolReduce nitro to amino group
4Amide formationEthylmethylamine, DCC, CH₂Cl₂Attach N-ethyl-N-methylamide

This pathway mirrors methods used for structurally related compounds, though optimization would be required to address steric challenges from the disubstituted amine .

Physicochemical Properties

Key properties inferred from analogs include:

Solubility and Lipophilicity

  • logP: Estimated at 2.8–3.2 (moderate lipophilicity due to -CF₃ and aromatic ring).

  • Aqueous solubility: <10 mg/mL (poor solubility in water, typical for disubstituted benzamides).

Spectroscopic Characteristics

  • ¹H NMR: Expected signals at δ 2.8–3.2 (N-CH₂CH₃), δ 3.0–3.5 (N-CH₃), and δ 6.5–7.5 (aromatic protons).

  • ¹⁹F NMR: A singlet near δ -60 ppm for the -CF₃ group .

Biological Activity and Applications

Biochemical Probes

The amino group enables conjugation to fluorescent tags or biotin, facilitating use in:

  • Target identification: Pull-down assays to isolate protein binding partners.

  • Cellular imaging: Localization studies in live cells via confocal microscopy.

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
4-Amino-N-ethyl-3-CF₃-benzamideN-ethylamide, no methyl groupHigher solubility, reduced steric bulk
N-Ethyl-N-methyl-4-CF₃-benzamideLacks amino group at C3Lower hydrogen-bonding capacity
3-Amino-4-CF₃-N,N-diethylbenzamideDiethylamide instead of ethyl-methylAltered pharmacokinetics and metabolism

This comparison underscores how subtle structural changes impact physicochemical and biological profiles .

Future Perspectives

  • Synthetic Optimization: Developing enantioselective routes to access chiral variants.

  • Target Validation: High-throughput screening against kinase libraries to identify lead targets.

  • Formulation Studies: Nanoencapsulation to improve aqueous solubility for in vivo applications.

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